3-(Propylamino)-butanoic acid
CAS No.:
Cat. No.: VC13373423
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2 |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 3-(propylamino)butanoic acid |
| Standard InChI | InChI=1S/C7H15NO2/c1-3-4-8-6(2)5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |
| Standard InChI Key | QDXRYVYOMFWKRX-UHFFFAOYSA-N |
| SMILES | CCCNC(C)CC(=O)O |
| Canonical SMILES | CCCNC(C)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
3-(Propylamino)-butanoic acid is a four-carbon carboxylic acid with a propylamino group (-NH-CH-CH-CH) attached to the β-carbon (C3) of the butanoic acid chain. Its molecular formula corresponds to a saturated aliphatic structure with one amine and one carboxylic acid functional group. The compound’s IUPAC name, 3-(propylamino)butanoic acid, reflects this substitution pattern .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 16217-37-1 |
| Molecular Formula | |
| Molecular Weight | 145.20 g/mol |
| Density | Not Available (N/A) |
| Boiling Point | N/A |
| Melting Point | N/A |
The absence of reported physical properties such as melting and boiling points in available literature underscores the need for further experimental characterization .
Stereochemical Considerations
Unlike α-amino acids, where the amino group is adjacent to the carboxylic acid, the β-position of the amino group in 3-(propylamino)-butanoic acid may confer distinct stereochemical and electronic properties. This structural arrangement could influence its solubility, acidity, and interactions with biological targets. For comparison, the related compound (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid (DB03390) exhibits stereospecific interactions with prostatic acid phosphatase, suggesting that chirality plays a critical role in biochemical activity .
Synthesis and Manufacturing Approaches
Inferred Synthetic Pathways
While no direct synthesis protocol for 3-(propylamino)-butanoic acid is documented in the reviewed sources, analogous methods for β-amino acids and propylamino-substituted compounds provide a framework for hypothesizing viable routes.
Nucleophilic Substitution Reactions
A plausible route involves the nucleophilic substitution of a halogenated butanoic acid derivative with propylamine. For example, 3-bromobutanoic acid could react with propylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux conditions:
This method mirrors strategies used in the synthesis of 3-butynoic acid, where propargyl bromide reacts with magnesium and carbon dioxide .
Reductive Amination
An alternative approach could employ reductive amination of 3-ketobutanoic acid with propylamine in the presence of a reducing agent like sodium cyanoborohydride:
This method is widely used for synthesizing β-amino acids but requires optimization to avoid side reactions.
Industrial-Scale Production Challenges
Scaling up synthesis would necessitate addressing:
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Purification Complexity: The polar nature of both the carboxylic acid and amine groups complicates isolation. Recrystallization using solvents like methyl tert-butyl ether (MTBE), as described in 3-butynoic acid purification , could be adapted.
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Yield Optimization: Catalytic methods or flow chemistry systems might enhance efficiency, though no industrial data exists for this specific compound.
Physicochemical Properties and Reactivity
Acidity and Basicity
The compound’s acidity is governed by two ionizable groups: the carboxylic acid () and the secondary amine (). This amphoteric nature allows it to form zwitterionic structures in aqueous solutions, similar to α-amino acids.
Solubility and Stability
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Aqueous Solubility: Expected to be moderate due to hydrogen bonding capacity, though exact data are unavailable.
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Thermal Stability: Aliphatic amines and carboxylic acids are generally stable up to 150°C, but decomposition pathways under oxidative conditions require investigation.
Comparison with Structural Analogs
3-Butynoic Acid vs. 3-(Propylamino)-Butanoic Acid
N-Propyl-Tartramic Acid (DB03390)
This stereospecific compound demonstrates the significance of chiral centers in biological activity . While 3-(propylamino)-butanoic acid lacks hydroxyl groups, its amine positioning may still enable enzyme interactions.
Research Gaps and Future Directions
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Physical Property Determination: Experimental measurement of melting/boiling points, solubility, and spectral data (IR, NMR).
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Synthetic Optimization: Development of high-yield, scalable routes using green chemistry principles.
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Biological Screening: Assessment of antimicrobial, anticancer, or neurological activity.
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